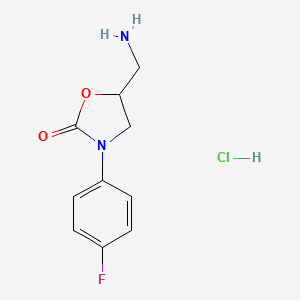

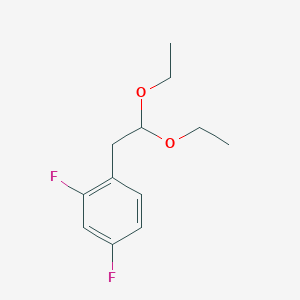

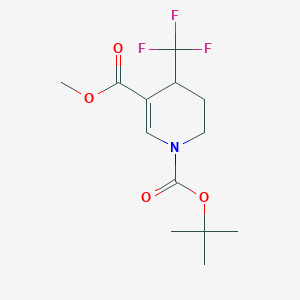

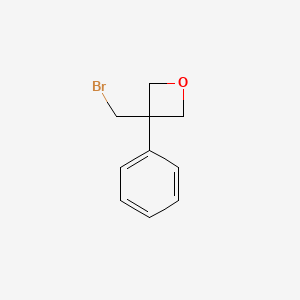

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride, often referred to as “AMF-HCl”, is a unique synthetic compound that has been used in scientific research for a variety of applications. This compound is a derivative of the oxazolidinone class of compounds, and it has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Enzymatic Synthesis in Drug Intermediates

A notable application involves the enzymatic synthesis of an ezetimibe intermediate, which utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) for converting ET-4 to (S)-ET-5, an important chiral intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. This process achieved a conversion of 99.1% and a diastereomeric excess of 99%, representing the highest values reported for the production of (S)-ET-5 (Liu et al., 2017).

Synthesis of GABA Analogues

The compound also serves as a key intermediate in the synthesis of GABA (γ-aminobutyric acid) analogues, demonstrating the versatility of oxazolidinone derivatives in synthesizing biologically active molecules. Through cyanomethylation of chiral enolates, 2-substituted derivatives of GABA are produced, showcasing the compound's role in synthesizing neurotransmitter analogues (Azam et al., 1996).

Antibiotic Synthesis

Another significant application is in the synthesis of the antibiotic Linezolid, where an expedient cyclization of the α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline yields the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to produce Linezolid in almost quantitative yield. This demonstrates the compound's role in the efficient synthesis of clinically important antibiotics (Greco et al., 2014).

Kinetic Resolution for Drug Synthesis

Lipase-catalyzed kinetic resolution has been developed for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, another intermediate for the synthesis of ezetimibe. This enzymatic method demonstrates the compound's importance in producing intermediates for cholesterol absorption inhibitors (Singh et al., 2013).

Propriétés

IUPAC Name |

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVYQLNJKCOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

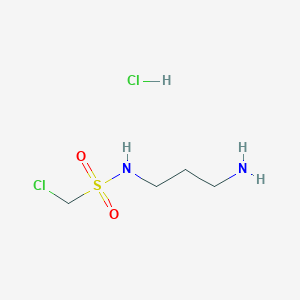

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride | |

CAS RN |

1177340-06-5 |

Source

|

| Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)